

Spectroscopic Profile of Triisobutyl Phosphate: A Technical Guide

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Compound of Interest

Compound Name: *Triisobutyl phosphate*

Cat. No.: *B031779*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **triisobutyl phosphate** (TIBP), a widely used industrial chemical. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support researchers in the identification, characterization, and quality control of this compound.

Core Spectroscopic Data

The following sections detail the key spectroscopic data for **triisobutyl phosphate**, presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ^1H and ^{13}C NMR data for **triisobutyl phosphate**.

Table 1: ^1H NMR Spectroscopic Data for **Triisobutyl Phosphate**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~3.83	Doublet of Doublets (dd)	~6.6, ~3.3	O-CH ₂
~1.95	Nonet	~6.7	CH
~0.95	Doublet	~6.7	CH ₃

Note: Precise chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented is a representative example.

Table 2: ¹³C NMR Spectroscopic Data for **Triisobutyl Phosphate**

Chemical Shift (δ) ppm	Assignment
74.8	O-CH ₂
29.0	CH
18.9	CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The major absorption bands for **triisobutyl phosphate** are listed below.

Table 3: Infrared (IR) Spectroscopic Data for **Triisobutyl Phosphate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2962	Strong	C-H stretch (alkane)
1472	Medium	C-H bend (alkane)
1285	Strong	P=O stretch
1020	Strong	P-O-C stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The data below was obtained via Collision-Induced Dissociation (CID).^[1]

Table 4: Mass Spectrometry Data for **Triisobutyl Phosphate**

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
267.172	31	$[M+H]^+$ (Protonated Molecule)
155.0474	44	$[C_4H_{10}O_4P]^+$
98.9846	999	$[H_4O_4P]^+$
80.9744	38	$[H_2O_3P]^+$
57.0706	25	$[C_4H_9]^+$

Experimental Methodologies

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **triisobutyl phosphate** is prepared by dissolving approximately 10-20 mg of the neat liquid in a deuterated solvent (e.g., $CDCl_3$).
- **Data Acquisition:** The sample is transferred to an NMR tube, and the spectrum is acquired on a standard NMR spectrometer.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation:** As **triisobutyl phosphate** is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

- **Data Acquisition:** The salt plates are placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
- **Data Processing:** A background spectrum of the clean salt plates is subtracted from the sample spectrum to obtain the final IR spectrum.

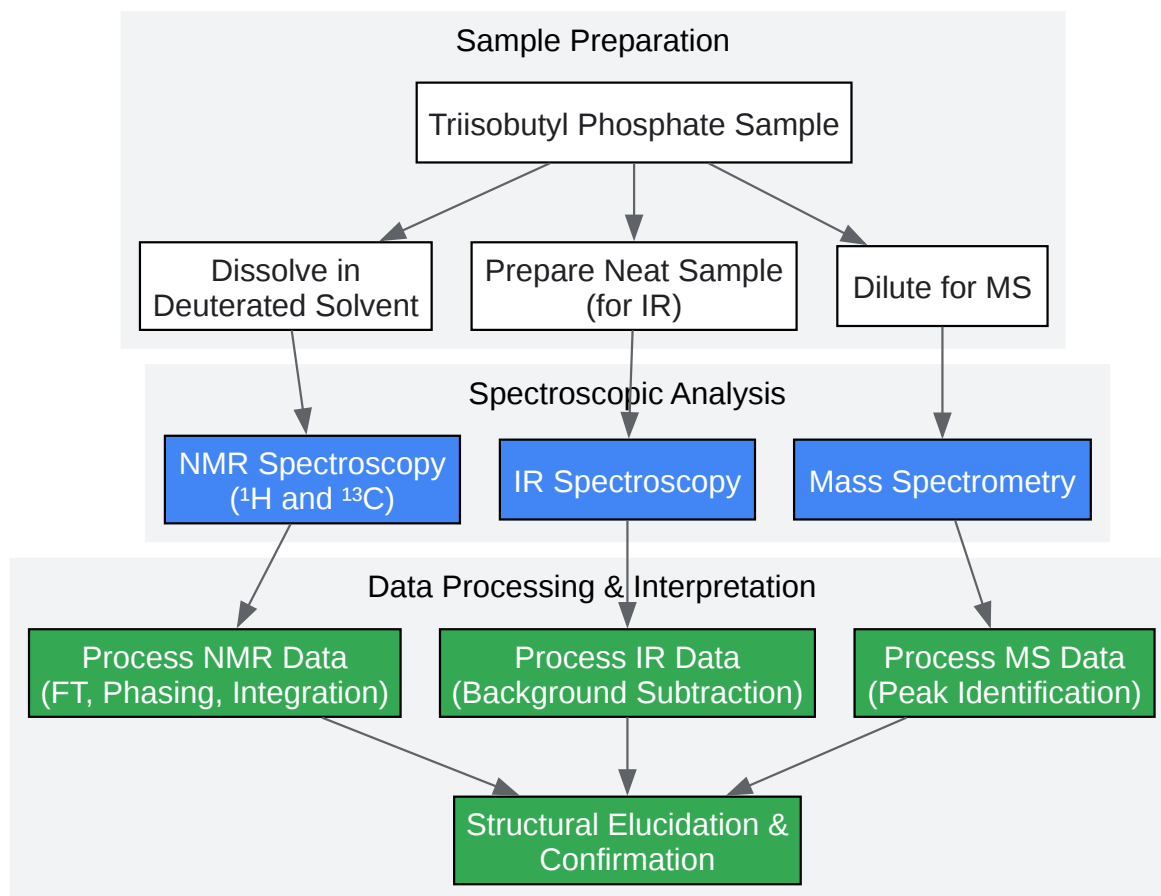
Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:** The molecules are ionized, for example, by electrospray ionization (ESI) to form protonated molecules $[M+H]^+$.
- **Fragmentation:** The protonated molecules are subjected to collision-induced dissociation (CID) to induce fragmentation.
- **Detection:** The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **triisobutyl phosphate**.

Workflow for Spectroscopic Analysis of Triisobutyl Phosphate



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. Triisobutyl phosphate | C₁₂H₂₇O₄P | CID 31355 - PubChem [pubchem.ncbi.nlm.nih.gov]
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